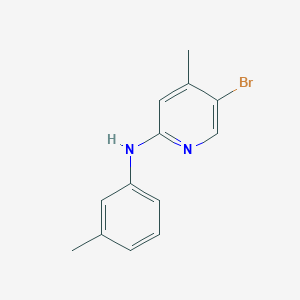
5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine
説明
5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine is a useful research compound. Its molecular formula is C13H13BrN2 and its molecular weight is 277.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-Bromo-4-methyl-N-(3-methylphenyl)-2-pyridinamine is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₃H₁₃BrN₂, characterized by a pyridinamine core and substituents that influence its biological interactions. The presence of bromine and methyl groups contributes to its reactivity and potential pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The bromine atom can enhance lipophilicity, which may improve cellular uptake, while the methyl groups can affect binding affinity and specificity towards biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyridinamine have shown significant inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound in this context remains to be fully elucidated but suggests potential therapeutic applications in oncology.
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory potential of pyridine derivatives. Compounds structurally related to this compound have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), which are critical mediators in inflammatory processes. This suggests that the compound may also possess anti-inflammatory properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Variations in substituents at different positions on the pyridine ring can significantly alter potency and selectivity. For example, studies have shown that electron-donating groups enhance anti-inflammatory activity by stabilizing reactive intermediates involved in enzyme inhibition .
Comparison of Biological Activities
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| This compound | C₁₃H₁₃BrN₂ | Potential anticancer activity |
| 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine | C₁₃H₁₃BrN₂ | Anti-inflammatory effects |
| 5-Bromo-4-methyl-N-(4-methoxyphenyl)-2-pyridinamine | C₁₄H₁₅BrN₂O | Enhanced lipophilicity |
Case Study 1: Anticancer Activity
In a study examining various pyridine derivatives, it was found that certain modifications led to increased cytotoxicity against breast cancer cell lines. The inclusion of halogen atoms like bromine was noted to enhance the overall potency of the compounds tested, suggesting a promising direction for further research into this compound's anticancer potential .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of pyridine derivatives demonstrated that compounds significantly reduced COX-2 expression in vitro. This reduction correlates with decreased prostaglandin synthesis, highlighting a potential mechanism through which this compound may exert its anti-inflammatory effects .
特性
IUPAC Name |
5-bromo-4-methyl-N-(3-methylphenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-9-4-3-5-11(6-9)16-13-7-10(2)12(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWROMPVXNQHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC=C(C(=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















